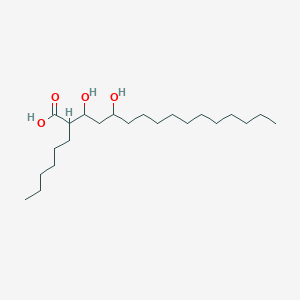

2-Hexyl-3,5-dihydroxyhexadecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

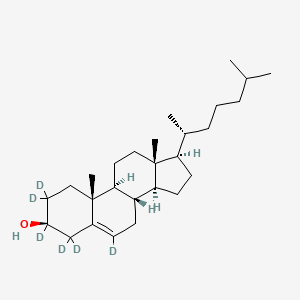

The synthesis of related hydroxyhexadecanoic acids involves various chemical reactions, including bromination, reduction, and oxidation processes. For example, the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids demonstrates a method involving the conversion of methyl(2R)-2-hydroxyhexadecanoate through a series of steps including tosylation, reduction with lithium aluminium deuteride, and subsequent oxidation (Tulloch, 1982). These methods highlight the complexity and versatility in synthesizing hydroxyhexadecanoic acid derivatives, indicating potential pathways for synthesizing 2-Hexyl-3,5-dihydroxyhexadecanoic acid.

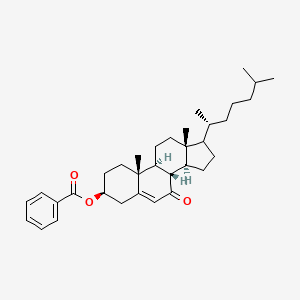

Molecular Structure Analysis

The structural analysis of hydroxyhexadecanoic acids and their derivatives provides insight into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications. For instance, studies on the occurrence of positional isomers of dihydroxyhexadecanoic acid in plant cutins and suberins help to identify the variety of structures these compounds can adopt and their implications for biosynthesis (Holloway & Deas, 1971).

Chemical Reactions and Properties

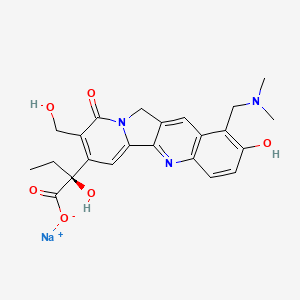

Hydroxyhexadecanoic acids engage in various chemical reactions, demonstrating a range of properties that can be manipulated for specific applications. For example, the synthesis and characterization of intermediates like 3-ketohexadecanoic acid show the potential for these compounds in understanding and harnessing beta-oxidation processes (Jones & Blecher, 1966).

Physical Properties Analysis

The physical properties of hydroxyhexadecanoic acids, such as their phase behavior in monolayers, are critical for applications in materials science and formulation chemistry. Studies on the monolayer characteristics of hydroxyhexadecanoic acids reveal the impact of hydrophilic groups on their interfacial behavior, providing insights into how these compounds interact with surfaces and other molecules (Kellner & Cadenhead, 1978).

科学的研究の応用

Occurrence in Natural Sources : Dihydroxyhexadecanoic acids, including isomers of 2-Hexyl-3,5-dihydroxyhexadecanoic acid, have been identified in plant cutins and suberins. These findings have implications for understanding the biosynthesis of cutin and suberin in plants (Holloway & Deas, 1971).

Synthesis Methods : Research has demonstrated the in vitro synthesis of dihydroxyhexadecanoic acids, including 9,10-dihydroxyhexadecanoic acid, using recombinant Escherichia coli. This showcases the potential for biosynthetic production of such compounds (Kaprakkaden, Srivastava & Bisaria, 2017).

Potential in Polymer Synthesis : Derivatives of 10,16-Dihydroxyhexadecanoic acid, a related compound, have been isolated from tomatoes and suggested as potential materials for aliphatic polyesters. This opens avenues for their use in sustainable and biodegradable materials (Arrieta-Báez et al., 2011).

Biological and Environmental Studies : Various studies have investigated the biological activities and environmental significance of hexadecanoic acids and their derivatives, highlighting their roles in different biochemical and ecological processes. This includes research on microbial degradation of hydrocarbons, the formation of such acids in marine algae, and their presence in Antarctic lake sediments, indicating diverse applications in environmental and biological sciences (Meng et al., 2017; Kajiwara et al., 1991; Matsumoto et al., 1988).

特性

IUPAC Name |

2-hexyl-3,5-dihydroxyhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYTNQMVAFHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)